3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBTKMCEHZSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610734 | |
| Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855789-56-9 | |
| Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives
A prominent method involves the reaction of 2-hydrazinylpyridines with chloroethynyl derivatives, particularly chloroethynylphosphonates, under mild conditions to form thetriazolo[4,3-a]pyridine ring system via a 5-exo-dig cyclization mechanism.
-
- Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Room temperature to moderate heating (up to 60 °C).
- Time: Several hours to days depending on substrate and temperature.
- Base: Potassium carbonate or similar bases to facilitate cyclization.
-
- The hydrazine nitrogen attacks the chloroethynyl carbon, triggering cyclization to form the fused triazolopyridine ring.
- The chloromethyl group is introduced via the chloroethynyl precursor.
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- High yields (often near quantitative) are reported for the cyclization step.
- Selectivity favors the [4,3-a] isomer over other triazolopyridine isomers.
- Trace amounts of amidines and amides can form with 2-aminopyridines but are minimized with 2-hydrazinylpyridines.
| Entry | Substrate (2-Hydrazinylpyridine) | Chloroethynyl Derivative | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Hydrazinylpyridine (1a) | Chloroethynylphosphonate | 25 | 4 | ~98 | Catalyst-free, high selectivity |
| 2 | Electron-deficient 2-Hydrazinylpyridine | Chloroethynylphosphonate | 60 | 50 | ~90 | Isomer mixture formed; rearrangement possible upon heating |
- References: The reaction progress can be monitored by ^31P NMR spectroscopy in phosphonate cases, confirming complete conversion.
Dimroth-Like Rearrangement Considerations
Prolonged heating of the initially formedtriazolo[4,3-a]pyridine can lead to Dimroth-like rearrangement to thetriazolo[1,5-a]pyridine isomer. This rearrangement is promoted by boiling the reaction mixture after full conversion of the chloroethynyl precursor.
- Implication: To preserve the desired 3-(chloromethyl)-triazolo[4,3-a]pyridine structure, reaction conditions must avoid excessive heating post-cyclization.
Alternative Approaches and Patent-Documented Methods
The US patent US9512121B2 discloses preparation methods fortriazolo[4,3-a]pyridine derivatives, including chloromethyl-substituted analogs. While the patent focuses broadly on derivatives and their pharmaceutical applications, it outlines synthetic routes involving:
- Starting materials: Pyridine derivatives functionalized with hydrazine or related groups.
- Key steps: Cyclization reactions under controlled conditions, often employing bases, solvents like DMF or acetonitrile, and temperature control to yield the desired fused heterocycle.
- Isolation: Purification by standard techniques such as column chromatography and solvent evaporation.
The patent emphasizes the importance of reaction stoichiometry, solvent choice, and temperature to optimize yields and minimize side products.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Hydrazinylpyridines + chloroethynylphosphonate | K2CO3, DMF, room temp to 60 °C, 4-50 h | 5-exo-dig cyclization | 90-98 | High selectivity; avoid prolonged heating |
| 2 | Pyridine derivatives + hydrazine derivatives | Base, polar aprotic solvents, controlled heating | Cyclization, ring closure | Variable | Patent method; conditions optimized for purity |
| 3 | 2-Aminopyridines + chloroethynyl derivatives | Similar to above | Cyclization | Lower than hydrazinylpyridines | Side products (amidines, amides) may form |
Analytical and Monitoring Techniques
- NMR Spectroscopy: ^31P NMR for phosphonate intermediates; ^1H and ^13C NMR for structural confirmation.
- Mass Spectrometry: To confirm molecular weight and purity.
- Chromatography: Column chromatography for purification; reaction monitoring by TLC.
- Reaction Monitoring: Conversion tracked by NMR or LC-MS to optimize reaction time and avoid rearrangements.
Research Findings and Practical Notes
- The use of 2-hydrazinylpyridines significantly improves reaction selectivity and yield compared to 2-aminopyridines due to reduced side reactions.
- The chloromethyl group introduction via chloroethynyl precursors is efficient and allows for further functionalization.
- Avoiding excessive heating post-cyclization is critical to prevent isomerization.
- Catalyst-free conditions are often sufficient, simplifying the procedure and reducing costs.
- The presence of the fused triazole ring and chloromethyl substituent makes the compound a valuable scaffold for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific redox conditions. For example, substitution with an amine can yield aminomethyl derivatives, while oxidation may lead to the formation of triazole N-oxides .
Scientific Research Applications
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Medicinal chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological research: The compound is used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound has similar structural features but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-[1,2,4]triazolo[4,3-a]pyridine: The methyl derivative is another similar compound with distinct properties and applications.
Uniqueness
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Biological Activity
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by its unique triazole and pyridine structures. Its molecular formula is CHClN, with a molecular weight of approximately 167.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for various therapeutic agents.
- IUPAC Name : this compound
- CAS Number : 855789-56-9
- Molecular Structure : The compound features a chloromethyl group attached to a triazolo-pyridine ring system, which is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This section summarizes key findings from recent studies.
Antimicrobial Activity
Studies have shown that compounds derived from triazolo-pyridine scaffolds possess notable antimicrobial properties. For instance:
- In vitro studies demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structure allows for the modulation of various biological pathways involved in cancer progression:
- Case Study : A derivative of this compound was evaluated for its effects on cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Derivative B | HeLa (Cervical) | 7.5 | Cell cycle arrest |
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Substituent Variations : Alterations at the 5-position of the pyridine ring or modifications to the chloromethyl group can enhance potency against specific biological targets.
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 5-position | -OCH | Increased anticancer activity |
| Chloromethyl group | -Br | Enhanced antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and what reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of hydrazinylpyridine precursors under basic conditions (e.g., NaOH-mediated reactions) to form the triazolopyridine core .
Chloromethylation : Use chloromethyl methyl ether (MOMCl) with a Lewis acid catalyst (e.g., FeCl₃) to introduce the chloromethyl group .
Optimization : Green chemistry approaches, such as oxidative cyclization using sodium hypochlorite in ethanol at room temperature, achieve high yields (e.g., 73%) with minimal byproducts .
- Key Considerations : Solvent choice (e.g., acetonitrile vs. ethanol) and temperature significantly affect reaction kinetics and purity.
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons and carbons in the triazole and pyridine rings. For example, the chloromethyl group appears as a singlet at ~4.5 ppm in ¹H NMR .
- X-Ray Diffraction : Resolve crystal packing and bond angles. Monoclinic systems (space group P2₁/n) with unit cell parameters (e.g., a = 14.018 Å, β = 99.759°) confirm structural integrity .
- HRMS : Validate molecular weight (e.g., C₇H₁₁Cl₂N₃ has a calculated mass of 216.03 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antifungal Screening : Use agar diffusion assays against Candida species, noting inhibition zones at 50–100 µg/mL .
- Herbicidal Activity : Evaluate post-emergent herbicidal effects on Echinochloa crusgalli at 150 g/ha, comparing inhibition rates to commercial herbicides .
- SAR Foundations : Substituent effects (e.g., halogen position) on activity can guide initial pharmacological studies .
Advanced Research Questions
Q. How can contradictions in reaction outcomes during substitution reactions be resolved?
- Methodological Answer :
- Case Study : Substitution of the chloromethyl group with phosphonates may yield unexpected isomers. For example, using 2-hydrazinyl-5-nitropyridine at 60°C induces a Dimroth rearrangement, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines .
- Mitigation Strategies :
- Monitor reaction progress via TLC/LC-MS to detect intermediates.
- Adjust temperature and electron-deficient substrates to suppress rearrangements .
Q. What computational approaches are used to study structure-activity relationships (SAR) in triazolopyridine derivatives?
- Methodological Answer :
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using herbicidal activity data. Contour maps highlight steric/electrostatic fields favoring inhibition of Brassica juncea .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate frontier molecular orbitals (HOMO/LUMO) with antifungal potency .
- Docking Studies : Simulate binding to α5-GABAA receptors (PDB: 6HUP) to rationalize neuroactivity .
Q. How does the chloromethyl group influence regioselectivity in further functionalization?
- Methodological Answer :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with thiols or amines (e.g., benzyl mercaptan) to form thioether or amine derivatives. Steric hindrance from the triazole ring directs attack to the methyl position .
- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) but are hindered by the electron-withdrawing triazole core. Pre-functionalization via lithiation (at −78°C) improves reactivity .
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the chloromethyl moiety, enhancing solubility without altering activity .
- Co-Crystallization : Use co-formers like succinic acid in a 1:1 molar ratio to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in in vivo models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
